molecular formula C24H23N3O3S2 B2541354 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1260985-01-0

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2541354
CAS RN: 1260985-01-0
M. Wt: 465.59
InChI Key: IITDJSRUIVSBOU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidine core, with various substituents attached to it. These include a 3,5-dimethylphenyl group, a 2-methoxy-5-methylphenyl group, and an acetamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, these properties would be influenced by factors such as its size, shape, functional groups, and the nature of its heterocyclic ring .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives involves complex chemical reactions aimed at producing novel compounds with potential biological activities. These synthetic efforts are crucial for developing new therapeutic agents. For example, the synthesis of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has shown potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).

Antitumor Activity

The antitumor activity of thieno[3,2-d]pyrimidine derivatives highlights the potential of these compounds in cancer therapy. Compounds synthesized from thieno[3,2-d]pyrimidine scaffolds have demonstrated significant growth inhibition of cancer cells, suggesting their usefulness as chemotherapeutic agents. The research conducted by Hafez and El-Gazzar (2017) provides evidence of the anticancer efficacy of these compounds, with some displaying activity comparable to doxorubicin, a widely used chemotherapeutic agent.

Dual Inhibitory Activities

Another research focus has been on dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the folate pathway, which is a target for cancer chemotherapy. Compounds based on the thieno[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their dual inhibitory activities against TS and DHFR, demonstrating potent inhibition which is crucial for the development of new anticancer therapies (Gangjee et al., 2008).

Antimicrobial and Antifungal Activities

The compound and its related derivatives have also been studied for their antimicrobial and antifungal activities. This line of research is vital for addressing the growing concern of antibiotic resistance. For instance, Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities, which can lead to the development of new antimicrobial agents (Hossan et al., 2012).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information on this compound, it’s difficult to provide a detailed analysis .

Future Directions

Thieno[3,2-d]pyrimidines are a promising class of compounds in medicinal chemistry, and there is ongoing research into their synthesis, properties, and biological activity. This compound, with its unique set of substituents, could be a valuable addition to this field of research .

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-14-5-6-20(30-4)19(12-14)25-21(28)13-32-24-26-18-7-8-31-22(18)23(29)27(24)17-10-15(2)9-16(3)11-17/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITDJSRUIVSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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